molecular formula C14H19ClN2O4S B5423029 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-METHYLPIPERIDINE-3-CARBOXAMIDE

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-METHYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5423029
M. Wt: 346.8 g/mol
InChI Key: GPPJSRPJSIDJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a piperidine ring, a sulfonyl chloride group, and a carboxamide group, making it a versatile molecule for chemical synthesis and research.

Safety and Hazards

The compound is classified as a combustible solid . The flash point is not applicable . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1-(5-Chloro-2-methoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    N-methylpiperidine: A component of the target compound.

    Sulfonamides: A class of compounds with similar sulfonyl groups.

Uniqueness

1-(5-Chloro-2-methoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-16-14(18)10-4-3-7-17(9-10)22(19,20)13-8-11(15)5-6-12(13)21-2/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPJSRPJSIDJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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